2-(2-(((Benzyloxy)carbonyl)amino)ethyl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(((Benzyloxy)carbonyl)amino)ethyl)pyrimidine-5-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of the benzyloxycarbonyl group and the carboxylic acid functionality further enhances its reactivity and versatility in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((Benzyloxy)carbonyl)amino)ethyl)pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via a nucleophilic substitution reaction using benzyl chloroformate and an appropriate amine.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(((Benzyloxy)carbonyl)amino)ethyl)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the pyrimidine ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Benzyl chloroformate, various nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-(((Benzyloxy)carbonyl)amino)ethyl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(((Benzyloxy)carbonyl)amino)ethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxycarbonylamino)ethylboronic acid: Similar structure with a boronic acid group instead of a pyrimidine ring.
5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid: Contains a piperazine ring and tert-butoxycarbonyl group.
Properties
Molecular Formula |
C15H15N3O4 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
2-[2-(phenylmethoxycarbonylamino)ethyl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H15N3O4/c19-14(20)12-8-17-13(18-9-12)6-7-16-15(21)22-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,16,21)(H,19,20) |
InChI Key |
QUHIVFCKCMELLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.